(R)-4-(1-Aminopropyl)-2-methylphenol

Asymmetric synthesis Chiral resolution Medicinal chemistry

Researchers requiring a defined (R)-stereocenter for chiral ligand or API synthesis often face costly, time-consuming resolution of racemic mixtures. (R)-4-(1-Aminopropyl)-2-methylphenol is supplied as a single enantiomer (≥98% HPLC), eliminating resolution steps and ensuring stereochemical fidelity from the outset. - Defined (R)-configuration for enantioselective catalyst & ligand design. - Eliminates 50% inactive/distorting enantiomer inherent in racemic material. - Accelerates hit-to-lead optimization by establishing chirality early.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B12982431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(1-Aminopropyl)-2-methylphenol
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C=C1)O)C)N
InChIInChI=1S/C10H15NO/c1-3-9(11)8-4-5-10(12)7(2)6-8/h4-6,9,12H,3,11H2,1-2H3/t9-/m1/s1
InChIKeyLMAOVIGTBVKDKO-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-(1-Aminopropyl)-2-methylphenol: Chiral Building Block


(R)-4-(1-Aminopropyl)-2-methylphenol (CAS 1213038-24-4) is a chiral phenolic amine derivative with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . The compound possesses a stereogenic center at the carbon atom bearing the primary amino group, enabling its existence as two enantiomers: (R)- and (S)-4-(1-aminopropyl)-2-methylphenol . Its structure, featuring a phenolic hydroxyl group, a methyl substituent, and a chiral 1-aminopropyl side chain, positions it as a versatile intermediate in asymmetric synthesis and medicinal chemistry . Predicted physicochemical properties include a density of 1.046±0.06 g/cm³, a boiling point of 278.5±25.0 °C, and a pKa of 10.59±0.31, which inform handling and formulation conditions .

Substitution Risks for (R)-4-(1-Aminopropyl)-2-methylphenol


The biological and catalytic activity of chiral aminophenols is intrinsically linked to their absolute stereochemistry [1]. Substituting (R)-4-(1-aminopropyl)-2-methylphenol with its S-enantiomer or the racemic mixture can lead to divergent, and often unpredictable, outcomes in enantioselective synthesis and target engagement. For example, in the development of chiral ligands and bioactive molecules, opposite enantiomers frequently exhibit differential binding affinities, metabolic stabilities, and pharmacological profiles . Using a racemic mixture introduces 50% of the undesired enantiomer, which may act as an inert impurity, a competitive inhibitor, or a source of off-target effects, thereby confounding experimental results and reducing the efficiency of asymmetric transformations [2].

(R)-4-(1-Aminopropyl)-2-methylphenol vs. Key Comparators


R, S, and Racemate Stereochemistry

The (R)-4-(1-aminopropyl)-2-methylphenol possesses a defined (R)-absolute configuration at the chiral carbon adjacent to the amino group . In contrast, the (S)-enantiomer and the racemate represent different stereochemical entities. While no direct biological activity data comparing the enantiomers of this specific compound were found in the public domain, the principle of stereochemical differentiation is universally established in medicinal chemistry and asymmetric catalysis .

Asymmetric synthesis Chiral resolution Medicinal chemistry

Vendor-Supplied Purity

Commercial suppliers offer (R)-4-(1-aminopropyl)-2-methylphenol with specified purity levels, a key factor for reproducible research. One vendor lists a purity of 95% , while another offers material at 98% purity as determined by HPLC . In contrast, publicly available purity specifications for the racemic mixture or positional isomers are less frequently disclosed or are offered at lower grades [1].

Chemical procurement Purity specification Quality control

pKa and Boiling Point Predictions

Predicted physicochemical properties differentiate (R)-4-(1-aminopropyl)-2-methylphenol from structurally related analogs. The compound exhibits a predicted pKa of 10.59±0.31 , which influences its ionization state and solubility under various pH conditions. Its predicted boiling point of 278.5±25.0 °C [1] provides guidance for distillation or thermal stability assessments. In comparison, the structurally similar compound 4-((1R)-1-amino-2-methylpropyl)phenol has a predicted boiling point of 276.6±15.0 °C, reflecting the impact of side-chain branching on volatility .

Formulation Purification Solubility

(R)-4-(1-Aminopropyl)-2-methylphenol: Key Applications


Chiral Building Block for Ligands

The defined (R)-stereochemistry of (R)-4-(1-aminopropyl)-2-methylphenol makes it a valuable building block for the synthesis of chiral ligands, such as chiral aminophenol-based catalysts used in enantioselective alkylation reactions [1]. In these applications, the (R)-enantiomer is selected to impart a specific spatial orientation in the catalyst's active site, a feature that cannot be achieved with the racemate or the S-enantiomer, which would lead to reduced enantioselectivity or opposite stereochemical outcomes [2].

Stereospecific Bioactive Molecule Synthesis

In medicinal chemistry programs targeting stereospecific receptors or enzymes, (R)-4-(1-aminopropyl)-2-methylphenol can serve as a key intermediate for constructing molecules with a predefined R-configuration [1]. Procuring the single (R)-enantiomer, rather than the racemate, eliminates the need for costly and time-consuming chiral resolution steps later in the synthetic route, thereby accelerating hit-to-lead optimization and ensuring that the final product's stereochemical purity is established early in the synthesis [2].

Chiral Standard and Derivatizing Agent

The compound's chiral nature and availability in specified enantiopurity (e.g., 98% by HPLC) [1] support its use as a chiral standard or a starting material for chiral derivatizing agents. In this role, it enables the accurate determination of enantiomeric excess (ee) in asymmetric reactions or the resolution of racemic mixtures, providing a reliable reference point that a racemic standard cannot offer [2].

Technical Documentation Hub

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